N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]glycinamide
Description
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methylsulfonyl group, and a morpholin-4-yl ethyl group attached to a glycinamide backbone.
Properties
Molecular Formula |
C15H21Cl2N3O4S |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C15H21Cl2N3O4S/c1-25(22,23)20(14-3-2-12(16)10-13(14)17)11-15(21)18-4-5-19-6-8-24-9-7-19/h2-3,10H,4-9,11H2,1H3,(H,18,21) |
InChI Key |
QVSLQMOIYFQXDY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCN1CCOCC1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Dichlorophenyl Intermediate: This involves the chlorination of a phenyl ring to introduce the dichloro groups.
Attachment of the Methylsulfonyl Group: This step involves the sulfonation of the intermediate to introduce the methylsulfonyl group.
Formation of the Morpholin-4-yl Ethyl Intermediate: This involves the synthesis of the morpholine ring and its subsequent attachment to an ethyl chain.
Coupling with Glycinamide: The final step involves the coupling of the prepared intermediates with glycinamide under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and morpholine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]glycinamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(piperidin-4-yl)ethyl]glycinamide
Uniqueness
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]glycinamide is unique due to the presence of the morpholin-4-yl ethyl group, which imparts specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
